Flunisolide is a synthetic corticosteroid with potent anti-inflammatory and antiallergic properties, widely used in the treatment of various allergic conditions such as hay fever, asthma, and nasal polyposis. It functions as a glucocorticoid receptor agonist, initiating the transcription of glucocorticoid-responsive genes that play a crucial role in reducing inflammation7.
Flunisolide binds to cytoplasmic glucocorticoid receptors and translocates to the nucleus, where it promotes the transcription of genes like lipocortins. These proteins inhibit phospholipase A2, thereby preventing the release of arachidonic acid and the subsequent synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes7. In vitro studies have shown that flunisolide can inhibit the release of metalloproteinases and induce eosinophil apoptosis, which are important factors in the inflammation and remodeling of airways in asthma3.
Flunisolide has been proven effective in treating seasonal allergic rhinitis, commonly known as hay fever. In a double-blind study, patients treated with flunisolide nasal spray showed significant improvement in symptoms compared to those receiving a placebo. The treatment was well-tolerated, with no systemic steroid side effects or significant adrenal suppression observed1. Another study confirmed the efficacy of flunisolide in reducing nasal symptoms of allergic rhinitis, with a decrease in the need for systemic antihistamines during peak pollen periods5.
In children with severe, chronic asthma, flunisolide aerosol demonstrated significant improvements in symptom scores and reduced the need for bronchodilators. The study highlighted flunisolide's safety profile, as no evidence of adrenal suppression or severe adverse reactions were reported, making it a viable option for controlling asthma in children2. Nebulized flunisolide has also been shown to be effective in asthma treatment, with its physicochemical characteristics and pharmacokinetic profile favoring its use for nebulization10.
Flunisolide has been used successfully in the prophylactic treatment of nasal polyposis post-polypectomy. A randomized, double-blind study demonstrated that flunisolide was significantly superior to placebo in preventing the recurrence of nasal polyps, both in number and size, over a 12-month treatment period4.
Research has been conducted to improve flunisolide formulations to reduce side effects. A new formulation with reduced propylene glycol and the addition of polyethylene glycol and polysorbate 20 was compared to the old formulation, aiming to decrease nasal irritation and stinging6.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7